6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride

physicochemical properties LogP lipophilicity

Early-stage NOP receptor programs often lose time synthesizing the 6-chloroindolinone core. This compound delivers the pre-halogenated scaffold, enabling direct N-functionalization for SAR exploration. The 6-chloro substituent provides +1.7 LogP without added rotatable bonds, a strategic advantage for CNS penetration optimization. - Directly access NOP agonist/antagonist space via piperidine N-modification. - Bypass linear synthesis; 95% purity verified by HPLC/NMR. - Multi-vendor supply ensures reliable procurement for fragment library construction.

Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
CAS No. 1251924-98-7
Cat. No. B1522993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride
CAS1251924-98-7
Molecular FormulaC13H16Cl2N2O
Molecular Weight287.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O.Cl
InChIInChI=1S/C13H15ClN2O.ClH/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8;/h1-2,7-8,12,15H,3-6H2,(H,16,17);1H
InChIKeyQHOCGPCYQJPUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(piperidin-4-yl)indolin-2-one HCl: NOP Receptor Ligand Building Block


6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic heterocyclic compound belonging to the piperidin-4-yl-1,3-dihydroindol-2-one class, a scaffold identified as a novel structural class of nociceptin/orphanin FQ (NOP) receptor ligands capable of yielding both potent agonists and antagonists through N-substituent modification . The compound features a 6-chloro substituent on the indolin-2-one core and a free piperidine NH group at the 3-position, providing a versatile intermediate for further N-functionalization. It is commercially available as the hydrochloride salt with a molecular formula of C₁₃H₁₆Cl₂N₂O, a molecular weight of 287.18 g/mol, and a typical purity of 95% .

NOP receptor ligand building block with free piperidine NH for N-functionalization
6-Chloro substituent pre-installed for SAR exploration and electronic tuning
Hydrochloride salt form for convenient handling in synthesis workflows

6-Chloro-3-(piperidin-4-yl)indolin-2-one HCl: Why Unsubstituted Analog Fails


The 6-chloro substituent on the indolin-2-one core is not a passive structural feature; it fundamentally alters the compound's physicochemical profile and electronic characteristics in ways that cannot be replicated by the unsubstituted analog (CAS 72831-89-1). The chlorine atom at the 6-position increases lipophilicity by approximately 1.7 LogP units, modifies the electron density distribution across the aromatic system, and introduces a heavier halogen atom that alters both the molecular weight and polar surface area . Critically, SAR studies on piperidin-4-yl-1,3-dihydroindol-2-ones have established that modifications to the indolinone core—including halogen substitution—can influence both binding affinity at the NOP receptor and selectivity over classical opioid receptors (μ, κ, δ), meaning that the 6-chloro and unsubstituted analogs cannot be treated as interchangeable surrogates without experimental validation .

Lipophilicity 6-Chloro LogP profile may shift membrane permeability and CNS penetration relative to unsubstituted analog
Binding Affinity Electronic character of 6-chloro may alter NOP receptor binding affinity and selectivity context
Selectivity NOP/opioid selectivity profile reported for unsubstituted scaffold may not transfer directly

6-Chloro-3-(piperidin-4-yl)indolin-2-one: Quantitative Comparison with Analogs


LogP: 6-Chloro vs Unsubstituted Indolinone

The 6-chloro substituent confers a substantial increase in computed lipophilicity relative to the unsubstituted analog. The target compound (6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one) has a computed LogP of 2.80 , compared to an XlogP of 1.1 for the unsubstituted 3-(piperidin-4-yl)indolin-2-one (CAS 72831-89-1) . This represents a LogP increase of approximately 1.7 units, indicating significantly enhanced membrane permeability potential and altered pharmacokinetic distribution behavior.

LogP: Chloro vs Unsubstituted
Reported
LogP 2.80 vs XlogP 1.1; ΔLogP +1.7 (~50-fold partition ratio increase)
Supports CNS vs peripheral research model selection
Computed values; verify experimentally
physicochemical properties LogP lipophilicity drug-likeness

Molecular Weight Impact of 6-Chloro Substitution

The 6-chloro substitution increases the molecular weight of the free base from 216.28 g/mol (unsubstituted analog, CAS 72831-89-1) to 250.72 g/mol for the target compound (free base) . The hydrochloride salt form (CAS 1251924-98-7) has a molecular weight of 287.18 g/mol . This 34.44 Da mass increment is characteristic of a chlorine-for-hydrogen substitution and provides a distinct mass spectrometry signature for reaction monitoring and purity assessment.

Molecular Weight Shift
Head-to-head
250.72 g/mol (free base) vs 216.28 g/mol; ΔMW +34.44 Da
Supports LC-MS monitoring and purity verification workflow
HCl salt form: 287.18 g/mol for commercial supply
molecular weight fragment-based drug discovery building block lead optimization

H-Bond Donor/Acceptor Profile and Fsp3

Despite the addition of the chlorine atom, the target compound retains the same number of hydrogen bond donors (2) and acceptors (2) as the unsubstituted analog , preserving key drug-likeness features. However, the target compound exhibits a fraction of sp³-hybridized carbons (Fsp3) of 0.462 , which is a quantifiable metric of molecular complexity associated with improved clinical success rates. The 6-chloro substitution also introduces an additional heavy atom and increases topological polar surface area, though explicit TPSA values for the target compound were not available for direct comparison with the comparator TPSA of 41.1 Ų .

H-Bond and Fsp3 Profile
Reported
HBD = 2, HBA = 2, Fsp3 = 0.462; preserved vs unsubstituted analog
Drug-likeness profile context for lead optimization studies
TPSA data to verify for target compound
Fsp3 fraction sp3 drug-likeness molecular complexity

NOP Receptor Pharmacophore of Indolinone Scaffold

The core scaffold shared by the target compound has been validated as a privileged pharmacophore for NOP receptor modulation. In the foundational SAR study by Zaveri et al. (2004), the unsubstituted indolin-2-one core with a free piperidine NH (compound 1a) showed NOP receptor binding affinity (Ki = 201 ± 51 nM) and μ-opioid receptor affinity (Ki = 91.1 ± 16 nM), with κ receptor affinity (Ki = 84.5 ± 0.8 nM) . Critically, N-substitution of the piperidine converted this modestly selective scaffold into highly potent and selective NOP ligands—compound 1c (cyclooctyl N-substituent) demonstrated a Ki of 1.39 ± 0.42 nM at NOP with 21-fold selectivity over μ and 30-fold over κ receptors . The target compound, bearing a 6-chloro substituent and a free piperidine NH, represents a strategically differentiated starting point for N-functionalization campaigns where the electron-withdrawing chloro group is expected to modulate both the pKa of the indolinone NH and the electronic character of the aromatic ring, potentially influencing binding poses at the NOP receptor orthosteric site . Direct comparative binding data for the 6-chloro analog versus the unsubstituted analog in the same assay system are not publicly available, representing a gap in the evidence base.

NOP Pharmacophore Context
Class-level
Scaffold validated: NOP Ki 201 nM (unsubstituted); N-substitution improves affinity ~145-fold
Scaffold-class NOP context; direct 6-chloro binding data to verify
Class-level inference from unsubstituted scaffold data
NOP receptor nociceptin opioid receptors SAR agonist antagonist

HOMO-LUMO Modulation by 6-Chloro Substitution

Density functional theory (DFT) studies on closely related 6-chloroindolin-2-one derivatives provide quantitative evidence for the electronic effects of the 6-chloro substituent. Ahmad et al. (2024) performed DFT calculations at the B3LYP/6-311G(d,p) level on (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) and its nitro analog (C2), demonstrating that the 6-chloro derivative exhibits distinct HOMO-LUMO gap values, global reactivity parameters (GRP), and molecular electrostatic potential surfaces that govern intermolecular interactions with biological targets . The study concluded that C1 (6-chloro-bearing) is more stable and less reactive than the nitro analog, with favorable drug-like characteristics for oral absorption . While these data are on 3-benzylidene rather than 3-piperidin-4-yl analogs, they establish that the 6-chloro substituent on the indolin-2-one core is not electronically silent and contributes measurably to the compound's frontier molecular orbital energies and chemical reactivity profile.

DFT Electronic Analysis
Class-level
6-Chloro modulates HOMO-LUMO gap per DFT on benzylidene-indolinone analog (B3LYP/6-311G(d,p))
Supports electronic structure modulation interpretation for SAR
Benzylidene analog data; verify on target scaffold
DFT electronic properties HOMO-LUMO reactivity chloroindolinone

6-Chloro-3-(piperidin-4-yl)indolin-2-one HCl: Procurement & Applications


N-Functionalization for NOP Receptor Screening

The free piperidine NH of the target compound enables direct N-alkylation, N-acylation, or reductive amination to generate focused compound libraries for NOP receptor screening. Based on the foundational SAR demonstrating that N-substitution alone can convert NOP antagonists (Ke = 15 nM for cyclooctylmethyl analog 1b) to agonists (EC₅₀ = 20 nM for cyclooctyl analog 1c) , the 6-chloro-bearing scaffold offers an underexplored chemical space for identifying ligands with improved selectivity profiles. The increased lipophilicity (LogP 2.80 vs 1.1 for unsubstituted) may favor CNS penetration for in vivo studies .

Bifunctional NOP/MOP Agonist for Non-Addicting Analgesia

The Part II SAR study by Journigan et al. (2014) demonstrated that the piperidin-4-yl-1,3-dihydroindol-2-one scaffold can be engineered for bifunctional NOP/MOP agonist activity—a profile associated with non-addicting analgesic effects . The target compound, with the 6-chloro substituent pre-installed, allows medicinal chemists to bypass the linear synthesis of this substitution and proceed directly to N-functionalization diversity, accelerating SAR exploration. The 6-chloro group's electron-withdrawing character may influence the pKa of the indolinone NH, potentially affecting the ratio of NOP/MOP agonist activity that is critical for achieving the desired non-addicting analgesic profile .

Fragment-Based Screening: Halogen-Enriched Scaffold

The 6-chloro substituent serves as a useful anomalous scatterer for X-ray crystallographic determination of binding poses in protein-ligand co-crystal structures, providing unambiguous electron density that the unsubstituted analog cannot offer. The molecular weight of the free base (250.72 Da) falls within the acceptable range for fragment screening (typically <300 Da), while the chlorine atom enhances detectability in surface plasmon resonance (SPR) assays due to increased mass . The commercially available 95% purity and multi-vendor supply chain (Fluorochem, Bidepharm, Enamine) ensure procurement reliability for fragment library construction.

LogP Enhancement Without Rotatable Bond Increase

The 6-chloro substitution increases LogP by approximately 1.7 units compared to the unsubstituted analog without adding rotatable bonds (both compounds have 2 rotatable bonds) . This is a key advantage in lead optimization where increasing lipophilicity through alkyl chain addition typically degrades ligand efficiency and increases the number of rotatable bonds—both undesirable trends. The chlorine atom provides 'lipophilicity without flexibility,' making the target compound a strategic choice for programs needing to improve membrane permeability while maintaining rigid, pre-organized binding conformations.

Application
Selection Property
Validation Focus
NOP receptor screening library synthesis
Free piperidine NH for N-functionalization diversity
NOP binding and functional assay context
Bifunctional NOP/MOP agonist research
6-Chloro electronic modulation of indolinone NH pKa
NOP/MOP agonist activity ratio interpretation
Fragment-based crystallographic screening
Chlorine anomalous scattering for co-crystallography
Binding pose determination by X-ray crystallography
Lipophilicity modulation research
LogP enhancement without added rotatable bonds
Membrane permeability model context
Quote Request

Request a Quote for 6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.